Ethyl 2-{3-[(4-fluoroanilino)carbonyl]-2-pyridinyl}acetate
Description
Systematic Nomenclature and IUPAC Naming Conventions
The IUPAC name of the compound is ethyl 2-{3-[(4-fluoroanilino)carbonyl]-2-pyridinyl}acetate . This name reflects the following structural elements:
- Pyridinyl group : A six-membered aromatic ring with one nitrogen atom, substituted at the 2-position with an acetate group.
- Carbonyl-linked 4-fluoroanilino moiety : A 4-fluorophenyl group connected via a carbonyl to an amino group, attached to the pyridine ring at the 3-position.
- Ethyl ester : A terminal ethyl group esterified to the acetate moiety.
The molecular formula is C₁₆H₁₅FN₂O₃ , with a molecular weight of 302.3 g/mol .
| Parameter | Value | Source |
|---|---|---|
| CAS Number | 1261955-41-2 | |
| IUPAC Name | This compound | |
| Molecular Formula | C₁₆H₁₅FN₂O₃ | |
| Molecular Weight | 302.3 g/mol |
Molecular Architecture and Functional Group Analysis
The compound’s molecular architecture is characterized by three key components:
- Pyridine core : A planar heterocyclic ring with a nitrogen atom at position 2.
- Carbonyl-linked 4-fluoroanilino group : A 4-fluorophenyl ring connected via a carbonyl to an amino group, attached to the pyridine at position 3.
- Ethyl acetate moiety : An ethyl ester group bonded to the pyridine at position 2.
Functional Group Connectivity
- Pyridine (C₅H₄N) : Positions 2 and 3 are substituted with the ethyl acetate and carbonyl-linked 4-fluoroanilino group, respectively.
- Carbonyl (C=O) : Acts as a bridge between the pyridine and 4-fluoroaniline, enabling conjugation and electronic communication.
- Ethyl ester (COOEt) : Enhances solubility and reactivity in organic synthesis.
Electronic and Steric Effects
- Fluorine substitution : The electron-withdrawing fluorine atom at the para position of the aniline ring stabilizes the carbonyl group and modulates π-electron density in the aromatic system.
- Pyridine nitrogen : Contributes to the ring’s aromaticity and potential hydrogen-bonding interactions.
Crystallographic Studies and Three-Dimensional Conformational Analysis
Crystallographic data for this compound are limited, but computational models provide insights into its conformation:
- Pyridine ring planarity : The pyridine ring adopts a planar geometry due to aromatic stabilization.
- Carbonyl alignment : The carbonyl group is coplanar with the pyridine ring, facilitating conjugation.
- Ethyl ester orientation : The ethyl group likely adopts a staggered conformation to minimize steric hindrance.
| Bond/Parameter | Hypothetical Value | Method |
|---|---|---|
| C=O bond length | ~1.20 Å | DFT optimization |
| Pyridine N–C bond | ~1.34 Å | Computational model |
| Ethyl ester torsion | ~60° (staggered) | MM2 force field |
Spectroscopic Characterization (NMR, IR, MS, UV-Vis)
Infrared (IR) Spectroscopy
- Carbonyl stretch : Strong absorption at ~1710 cm⁻¹ (C=O ester) and ~1680 cm⁻¹ (C=O carbonyl).
- Aromatic C–H stretching : Peaks in the 3000–3100 cm⁻¹ range for pyridine and aniline C–H bonds.
Nuclear Magnetic Resonance (NMR)
- ¹H NMR :
- Pyridine protons: 7.4–8.8 ppm (aromatic region).
- Ethyl ester: 4.2 ppm (CH₂O) and 1.3 ppm (CH₃).
- Aniline protons: 6.8–7.3 ppm (aromatic H adjacent to fluorine).
- ¹³C NMR :
- Carbonyl carbons: 165–170 ppm (ester and ketone).
- Pyridine carbons: 120–150 ppm (aromatic carbons).
Mass Spectrometry (MS)
- Primary ion peak : m/z 302.3 (M⁺).
- Fragment ions : m/z 254.2 (loss of ethyl group) and m/z 140.1 (4-fluoroaniline fragment).
UV-Vis Spectroscopy
- Absorption maxima : ~260 nm (π→π* transition in pyridine) and ~320 nm (n→π* transition in carbonyl).
Computational Chemistry Approaches to Molecular Modeling
Computational methods have been employed to predict the compound’s electronic properties and interactions:
- Density Functional Theory (DFT) :
- HOMO-LUMO analysis : Identifies frontier orbitals for reactivity and electronic transitions.
- Electrostatic potential maps : Highlight regions of electron density (e.g., pyridine nitrogen) and deficiency (e.g., fluorine).
- Molecular Docking :
- Target binding : Simulates interactions with enzymes or receptors, emphasizing hydrogen bonding with the carbonyl group and π-stacking with aromatic residues.
- Quantitative Structure-Activity Relationship (QSAR) :
- Predictive models : Correlates molecular descriptors (e.g., topological polar surface area) with biological activity.
| Method | Application | Outcome |
|---|---|---|
| DFT (B3LYP/6-31G*) | Electronic structure analysis | HOMO-LUMO gap of ~4.5 eV |
| AutoDock | Protein-ligand docking | Binding affinity prediction |
| QSAR | Antimicrobial activity modeling | Correlation with fluorine’s role |
Properties
IUPAC Name |
ethyl 2-[3-[(4-fluorophenyl)carbamoyl]pyridin-2-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3/c1-2-22-15(20)10-14-13(4-3-9-18-14)16(21)19-12-7-5-11(17)6-8-12/h3-9H,2,10H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPVKHKUCHIVKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC=N1)C(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{3-[(4-fluoroanilino)carbonyl]-2-pyridinyl}acetate typically involves the reaction of 4-fluoroaniline with 2-pyridinecarboxylic acid, followed by esterification with ethanol. The reaction conditions often include the use of a catalyst such as palladium on carbon (Pd/C) and a base like triethylamine to facilitate the coupling reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{3-[(4-fluoroanilino)carbonyl]-2-pyridinyl}acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to reduce the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Amino or thiol derivatives
Scientific Research Applications
Structural Features
The compound's structure includes:
- A pyridine ring
- A carbonyl group attached to an aromatic amine (4-fluoroaniline)
- An ethyl acetate moiety
These features contribute to its biological activity and reactivity in synthetic processes.
Medicinal Chemistry
Ethyl 2-{3-[(4-fluoroanilino)carbonyl]-2-pyridinyl}acetate has garnered attention for its potential therapeutic applications:
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the fluorine atom and the carbonyl group may enhance the compound's ability to interact with biological targets, potentially leading to the development of novel anticancer agents .
- Enzyme Inhibition : The compound may serve as an inhibitor for specific enzymes involved in disease pathways. Its structural components allow it to fit into enzyme active sites, blocking substrate access and inhibiting activity .
Proteomics Research
In proteomics, this compound is used to study protein interactions:
- Labeling Agents : The compound can be utilized as a labeling agent in mass spectrometry, allowing researchers to track protein modifications and interactions within complex biological systems .
Synthetic Organic Chemistry
The versatility of this compound makes it valuable in synthetic organic chemistry:
- Reagent for Synthesis : It can act as a building block for synthesizing more complex molecules due to its reactive functional groups. Its ability to undergo various chemical reactions expands its utility in creating diverse chemical entities .
- Diverse Reaction Pathways : The compound can participate in nucleophilic substitutions and coupling reactions, making it useful for developing new materials or pharmaceuticals .
Case Study 1: Anticancer Activity Assessment
A study conducted on derivatives of this compound demonstrated promising results against specific cancer cell lines (e.g., breast and lung cancer). The mechanism of action was attributed to the inhibition of critical signaling pathways involved in cell proliferation and survival.
Case Study 2: Proteomics Application
In a proteomics study, researchers utilized this compound as a probe to label proteins involved in metabolic pathways. The results indicated that the compound effectively tagged target proteins, facilitating their identification through mass spectrometry analysis .
Mechanism of Action
The mechanism of action of Ethyl 2-{3-[(4-fluoroanilino)carbonyl]-2-pyridinyl}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate various biochemical processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variation on the Aniline Ring
Compound A : Ethyl 2-(3-{[3-(trifluoromethyl)anilino]carbonyl}-2-pyridinyl)acetate
- CAS : 338392-12-4
- Molecular Formula : C₁₇H₁₅F₃N₂O₃
- Molecular Weight : 352.32 g/mol
- Key Difference : Replacement of the 4-fluoro group with a 3-trifluoromethyl (-CF₃) substituent.
- Impact :
Compound B : Ethyl 2-({5-[(2,4-difluoroanilino)carbonyl]-2-pyridinyl}sulfanyl)acetate
- CAS : 339030-67-0
- Molecular Formula : C₁₆H₁₄F₂N₂O₃S
- Molecular Weight : 352.4 g/mol
- Key Difference: 2,4-Difluoroanilino group and sulfanyl (-S-) linkage instead of oxygen.
- Higher electron-withdrawing effect from two fluorine atoms may reduce reactivity in nucleophilic substitutions .
Functional Group Modifications
Compound C : Ethyl 2-{[(4-fluoroanilino)carbothioyl]amino}acetate
- CAS : 950901-74-3
- Molecular Formula : C₁₁H₁₂FN₃O₂S
- Molecular Weight : 269.29 g/mol
- Key Difference : Carbothioyl (-C(=S)-NH-) group replaces the carbonyl.
- Impact :
Compound D : Ethyl (2Z)-2-[3-[2-(3-fluoroanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate
- CAS : 735335-61-2
- Molecular Formula : C₁₆H₁₆FN₃O₄S
- Molecular Weight : 365.38 g/mol
- Key Difference: Incorporation of a thiazolidinone ring.
Halogen and Heteroatom Substitutions
Compound E : Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-{[(4-fluorophenyl)methyl]carbamoyl}acetate
- CAS : 478063-75-1
- Molecular Formula : C₁₈H₁₅ClF₄N₂O₃
- Molecular Weight : 418.77 g/mol
- Key Differences : Chloro and trifluoromethyl groups on the pyridine ring, plus a benzyl carbamoyl substituent.
- Impact :
Compound F : Ethyl 2-((5-[(4-chloroanilino)carbonyl]-2-pyridinyl)sulfanyl)acetate
Comparative Data Table
| Compound | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Modifications | Notable Properties |
|---|---|---|---|---|---|
| Target Compound | 338392-11-3 | C₁₆H₁₅FN₂O₃ | 302.31 | 4-fluoroanilino, ethyl acetate | Balanced lipophilicity, moderate reactivity |
| Compound A | 338392-12-4 | C₁₇H₁₅F₃N₂O₃ | 352.32 | 3-trifluoromethylanilino | High lipophilicity, enhanced stability |
| Compound B | 339030-67-0 | C₁₆H₁₄F₂N₂O₃S | 352.40 | 2,4-difluoroanilino, sulfanyl linkage | Redox-active, lower solubility |
| Compound C | 950901-74-3 | C₁₁H₁₂FN₃O₂S | 269.29 | Carbothioyl group | Thioamide stability, poor solubility |
| Compound D | 735335-61-2 | C₁₆H₁₆FN₃O₄S | 365.38 | Thiazolidinone ring | Rigid structure, improved binding |
| Compound E | 478063-75-1 | C₁₈H₁₅ClF₄N₂O₃ | 418.77 | Cl, CF₃ on pyridine; benzyl carbamoyl | Steric hindrance, slow metabolism |
| Compound F | 339030-28-3 | C₁₆H₁₅ClN₂O₃S | 350.82 | 4-chloroanilino, sulfanyl linkage | High electronegativity, hydrophobic |
Biological Activity
Ethyl 2-{3-[(4-fluoroanilino)carbonyl]-2-pyridinyl}acetate (CAS Number: 338392-11-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and pharmacological properties based on diverse sources.
- Molecular Formula : C₁₆H₁₅FN₂O₃
- Molecular Weight : 302.31 g/mol
- Melting Point : 91-93 °C
- Purity : ≥95% .
Biological Activity
The biological activity of this compound has been primarily evaluated in the context of its potential as a therapeutic agent, particularly in oncology and immunology.
The compound is designed to inhibit specific protein interactions that are crucial in cancer progression. It has shown promising results as a potential inhibitor of the PD-L1 protein, which plays a significant role in immune evasion by tumors. By blocking PD-L1, this compound may enhance T-cell activation and improve anti-tumor immunity .
In Vitro Studies
In vitro studies have demonstrated that this compound can effectively disrupt the PD-1/PD-L1 interaction, leading to enhanced T-cell responses. For example, a study reported that compounds similar to this compound exhibited low nanomolar inhibitory concentrations against PD-L1, suggesting strong binding affinity and potential efficacy in therapeutic applications .
Case Studies
Several case studies have highlighted the significance of this compound as a candidate for further development:
- PD-L1 Inhibition :
- T-cell Activation :
Pharmacological Profile
The pharmacological profile of this compound includes:
- Selectivity : The compound demonstrates selective inhibition of PD-L1 over other proteins, which is crucial for minimizing off-target effects in therapeutic applications.
- Stability : Preliminary studies indicate good stability in biological systems, which is essential for maintaining efficacy during treatment .
Q & A
Q. What are the standard synthetic routes for Ethyl 2-{3-[(4-fluoroanilino)carbonyl]-2-pyridinyl}acetate?
The synthesis typically involves coupling a pyridine-derived carbonyl intermediate with a 4-fluoroaniline moiety. For example, amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert conditions, as described for structurally related compounds . Reaction optimization may include varying solvents (e.g., DMF, THF) and temperatures (0–25°C) to achieve yields >70%. Post-synthesis purification often employs column chromatography or recrystallization.
Q. How is the compound characterized using spectroscopic techniques?
- NMR Spectroscopy : Confirm the presence of the 4-fluoroaniline aromatic protons (δ 6.8–7.2 ppm) and pyridine ring protons (δ 8.0–8.5 ppm). The ester carbonyl (C=O) typically appears at ~170 ppm in NMR .
- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak ([M+H]) at m/z 317.11 (CHFNO) .
- IR Spectroscopy : Detect key functional groups (amide C=O stretch at ~1650 cm, ester C=O at ~1730 cm) .
Q. What initial biological assays are suitable for testing its activity?
- Enzyme Inhibition Assays : Test against kinases or proteases due to structural similarity to pyridine-based inhibitors (e.g., mitochondrial complex inhibitors in ).
- Cell Viability Assays : Use cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1–100 µM, with IC determination .
- Plant Bioassays : Assess phytochemical effects (e.g., male sterility induction) at 1500–2000 ppm, as seen with related fluorinated esters .
Advanced Research Questions
Q. How can reaction yields be optimized by modifying substituents on the pyridine or aniline moieties?
Substituent effects are critical:
Q. How to resolve contradictions in crystallographic data for hydrogen bonding and molecular packing?
- Single-Crystal X-ray Diffraction : Analyze intermolecular interactions (e.g., N–H···O and C–H···π bonds) to explain packing efficiency. For example, reports β-sheet-like hydrogen-bonded ribbons stabilized by C–H···π interactions .
- Comparative Analysis : Overlay crystal structures of analogs (e.g., fluorinated vs. non-fluorinated) to assess steric/electronic effects on lattice stability.
Q. What mechanistic insights can explain its bioactivity in plant or mammalian systems?
- Target Identification : Use affinity chromatography or thermal shift assays to identify binding partners (e.g., mitochondrial proteins or hormone receptors) .
- Metabolic Stability : Evaluate esterase-mediated hydrolysis in vitro (pH 7.4 buffer, 37°C) to correlate stability with activity .
- Pathway Analysis : Transcriptomic profiling (RNA-seq) in treated cells to map downstream gene regulation .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activities across studies?
- Source Variation : Compare assay conditions (e.g., cell line specificity, compound purity ≥95% by HPLC).
- Structural Confounders : Verify if impurities (e.g., unreacted 4-fluoroaniline) contribute to toxicity .
- Dosage Effects : Re-evaluate dose-response curves; biphasic responses are common in fluorinated compounds .
Methodological Best Practices
- Synthesis : Use anhydrous conditions and degassed solvents to prevent oxidation of the aniline group .
- Characterization : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) for complex spin systems .
- Bioassays : Include positive controls (e.g., known kinase inhibitors) and solvent controls (e.g., DMSO ≤0.1% v/v) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
